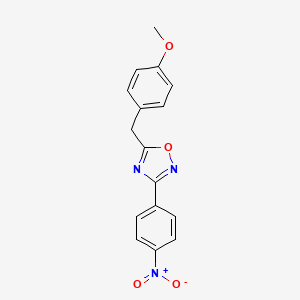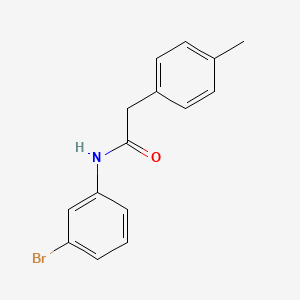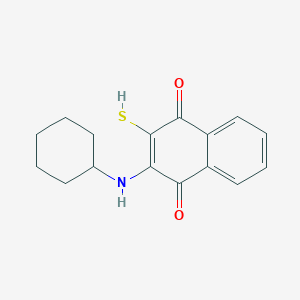
5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of oxadiazoles, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological activities through the inhibition of specific enzymes and proteins. For example, it has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are diverse and depend on the specific pharmacological activity being studied. For example, in antimicrobial studies, this compound has been shown to inhibit the growth of various bacterial and fungal strains. In anti-inflammatory studies, it has been reported to reduce the production of pro-inflammatory cytokines. In antitumor studies, it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse pharmacological activities. This compound can be used in various studies, ranging from antimicrobial to neurodegenerative diseases. Additionally, its moderate yield and ease of synthesis make it an attractive compound for researchers. However, one limitation of using this compound is its moderate solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One potential area of research is the development of more efficient synthesis methods to enhance the yield and purity of the compound. Additionally, the potential use of this compound as a fluorescent probe for bioimaging and as a ligand for metal ion detection warrants further investigation. Finally, the development of novel derivatives of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole with enhanced pharmacological activities could lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction between 4-methoxybenzyl hydrazine and 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of this reaction is moderate, and the purity of the product can be enhanced through recrystallization.
Applications De Recherche Scientifique
5-(4-methoxybenzyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential pharmacological activities. It has been reported to exhibit antimicrobial, anti-inflammatory, and antitumor properties. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use as a fluorescent probe in bioimaging and as a ligand for metal ion detection.
Propriétés
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-2-11(3-9-14)10-15-17-16(18-23-15)12-4-6-13(7-5-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLDVZXNEUJVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)



![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N-[4-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)
![2-fluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5748414.png)

![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)